molecular formula C25H28N4OS B3236259 1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole CAS No. 136609-53-5

1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B3236259
CAS No.: 136609-53-5
M. Wt: 432.6 g/mol
InChI Key: POQMHHDKXWTFHB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RP 73163 involves multiple steps, starting with the preparation of the core imidazole structure. The key steps include:

Industrial Production Methods

Industrial production of RP 73163 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

RP 73163 undergoes several types of chemical reactions, including:

    Oxidation: The thioether group in the precursor can be oxidized to a sulphinyl group.

    Substitution: The introduction of the pyrazolyl group involves nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

The major product of these reactions is RP 73163 itself, with the sulphinyl and pyrazolyl groups correctly positioned on the imidazole ring .

Scientific Research Applications

Mechanism of Action

RP 73163 exerts its effects by inhibiting the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a key step in the formation of cholesterol esters. By inhibiting ACAT, RP 73163 reduces the formation of cholesterol esters, leading to decreased levels of VLDL and LDL in the bloodstream. This mechanism is particularly effective under certain nutritional conditions, such as fasting .

Comparison with Similar Compounds

RP 73163 is unique among ACAT inhibitors due to its high potency and systemic bioavailability. Similar compounds include:

RP 73163 stands out due to its specific inhibition of ACAT and its ability to reduce plasma triglyceride levels without affecting cholesterol concentration .

Properties

IUPAC Name

1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfinyl]pentyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4OS/c1-19-18-20(2)29(28-19)16-10-5-11-17-31(30)25-26-23(21-12-6-3-7-13-21)24(27-25)22-14-8-4-9-15-22/h3-4,6-9,12-15,18H,5,10-11,16-17H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQMHHDKXWTFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCCCS(=O)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154461-48-0
Record name RP 73163
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154461480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole

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